3-(ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole
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Overview
Description
3-(Ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with ethoxymethyl, ethyl, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate.
Ethyl Substitution: The ethyl group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide.
Iodination: The iodination of the pyrazole ring can be achieved using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a catalyst like silver nitrate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of azido or cyano-substituted pyrazoles.
Scientific Research Applications
3-(Ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxymethyl and iodine groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)-1-ethyl-4-iodo-1H-pyrazole: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
3-(Ethoxymethyl)-1-methyl-4-iodo-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
3-(Ethoxymethyl)-1-ethyl-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
3-(Ethoxymethyl)-1-ethyl-4-iodo-1H-pyrazole is unique due to the presence of the ethoxymethyl and iodine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
3-(ethoxymethyl)-1-ethyl-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-3-11-5-7(9)8(10-11)6-12-4-2/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMVZXQAVFYWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COCC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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